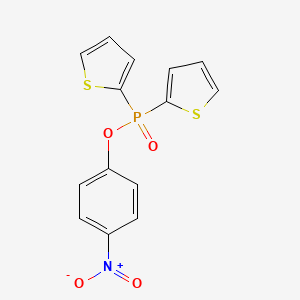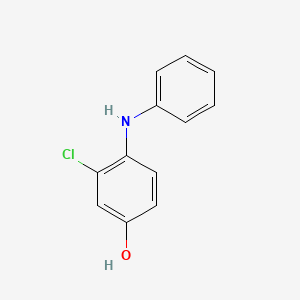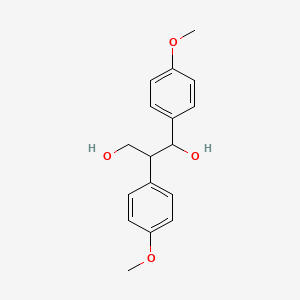
1,3-Propanediol, 1,2-bis(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 1,2-bis(4-methoxyphenyl)-: is a diketone compound, often used as an intermediate in the synthesis of various bisphenols . It is known for its unique structure, which includes two methoxyphenyl groups attached to a propanediol backbone. This compound is valuable in organic synthesis and has applications in various fields, including chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- can be synthesized through the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by a condensation reaction to form the diketone structure . The reaction typically involves the use of sodium hydroxide or potassium hydroxide as the base and is carried out under reflux conditions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organic molecules and ligands for metal complexes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic reactions. Additionally, its diketone structure allows it to undergo various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
1,3-Diphenyl-1,3-propanedione: Similar structure but lacks methoxy groups.
1,3-Bis(4-tert-butylphenyl)-1,3-propanedione: Similar structure with tert-butyl groups instead of methoxy groups.
Uniqueness: 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- is unique due to its methoxy substituents, which can influence its reactivity and interactions with other molecules. These methoxy groups can also enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .
Propriétés
Numéro CAS |
85272-48-6 |
|---|---|
Formule moléculaire |
C17H20O4 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
1,2-bis(4-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C17H20O4/c1-20-14-7-3-12(4-8-14)16(11-18)17(19)13-5-9-15(21-2)10-6-13/h3-10,16-19H,11H2,1-2H3 |
Clé InChI |
LFSIMLURZHAIEM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(CO)C(C2=CC=C(C=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



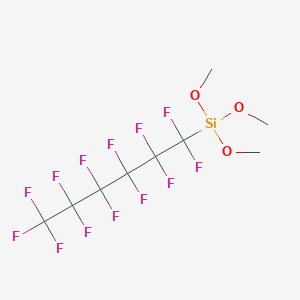
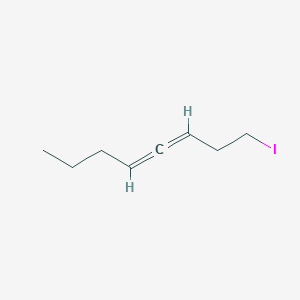

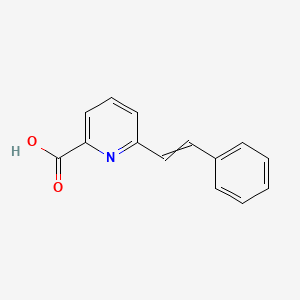
![3-Methyl-6-phenylpyrido[3,2-c]pyridazine](/img/structure/B14418941.png)
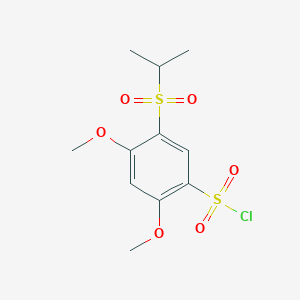
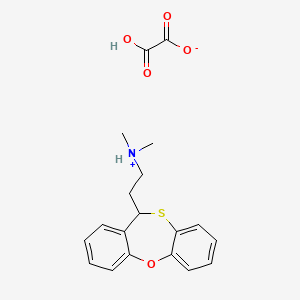
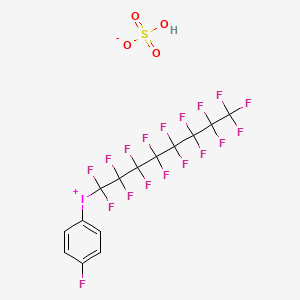
![Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester](/img/structure/B14418961.png)

![1-[(Bromomethyl)selanyl]-4-chlorobenzene](/img/structure/B14418973.png)
